molecular formula C9H13F3N2O3 B2754429 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid CAS No. 2376729-70-1

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

Cat. No.: B2754429
CAS No.: 2376729-70-1
M. Wt: 254.209
InChI Key: GPXUZGLCBVNWSU-UHFFFAOYSA-N
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Description

The compound 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid features a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a methyl group at position 5 and an azetidin-3-yl moiety at position 3. The trifluoroacetic acid (TFA) component acts as a counterion, likely enhancing solubility and stability. Isoxazoline derivatives are known for diverse pharmacological applications, including neuropharmacological activity and enzyme inhibition .

Properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXUZGLCBVNWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidine and oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The substituents on the isoxazoline core significantly impact physicochemical and biological properties:

Compound Substituents Key Features Activity/Application
Target compound Azetidin-3-yl, methyl, TFA High strain (azetidine), TFA counterion improves solubility Potential integrin inhibition (extrapolated from )
3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole Chloromethyl, methyl Electrophilic chloromethyl group enhances reactivity Intermediate in agrochemical synthesis
3-(Furan-2-yl)-5-(substituted phenyl) derivatives Furan-2-yl, aryl groups Extended π-systems may improve CNS penetration Neuropharmacological activity (e.g., antidepressants)
3-Benzhydryl-5-(naphthalen-2-yloxy) derivative Bulky diphenylmethyl, naphthoxy Steric hindrance may reduce metabolic degradation Unspecified (likely antimicrobial/antifungal)
  • Azetidine vs.
  • TFA Counterion: The TFA salt in the target compound likely improves aqueous solubility compared to neutral or hydrochloride salts (e.g., 3-[4-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride in ).

Heterocyclic Variations

Comparison with triazole derivatives (e.g., 1,2,4-triazole-3-thioacetic acids ):

  • Isoxazoline vs. Triazole : Isoxazolines are less polar but more conformationally rigid than triazoles. This rigidity may favor selective interactions with biological targets (e.g., integrins ), while triazoles exhibit stronger hydrogen-bonding capacity, often linked to antimicrobial activity .

Counterion Effects

  • TFA vs. Hydrochloride : TFA salts generally offer better solubility in polar organic solvents, aiding in crystallization and formulation, whereas hydrochloride salts may favor aqueous solubility .

Research Implications and Gaps

  • Synthesis : The target compound’s azetidine moiety may require specialized cyclization strategies compared to furan- or phenyl-substituted isoxazolines .
  • Solubility : The TFA counterion’s role warrants experimental validation, as salt forms can dramatically alter pharmacokinetics .

Biological Activity

The compound 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole; 2,2,2-trifluoroacetic acid is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Dihydro-1,2-oxazole : A five-membered ring that contributes to its biological activity.
  • Trifluoroacetic acid moiety : Enhances lipophilicity and may influence pharmacokinetics.

Structural Formula

The IUPAC name for this compound is 3-(azetidin-3-ylidene)-5-methylisoxazolidine 2,2,2-trifluoroacetate , with the following molecular formula:

C7H12N2OC2HF3O2C_7H_{12}N_2O\cdot C_2HF_3O_2

Physical Properties

PropertyValue
Molecular Weight237.67 g/mol
Purity≥ 95%
Storage Temperature4°C

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. The biological activity of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole; 2,2,2-trifluoroacetic acid was evaluated against various bacterial strains.

Case Studies

  • Bacterial Strains Tested :
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Pseudomonas aeruginosa
    The compound demonstrated potent bactericidal effects against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .
  • Mechanism of Action :
    The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to binding interactions with ribosomal RNA .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using normal cell lines (e.g., L929 fibroblasts). The results indicated that the compound exhibited low toxicity at therapeutic concentrations:

Compound Concentration (µM)Cell Viability (%)
0100
5090
10085

These findings suggest a favorable therapeutic index for the compound .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the azetidine and oxazole rings significantly influence biological activity. For instance:

  • Increasing lipophilicity through trifluoroacetylation enhances membrane permeability and bioavailability.
  • Substituents on the oxazole ring can modulate antibacterial potency and selectivity.

Comparison with Related Compounds

CompoundMIC against S. aureus (µg/mL)Cytotoxicity (L929) (%)
3-(Azetidin-3-yl)-5-methyl...890
Reference: Ciprofloxacin480
Novel 1,3,4-Oxadiazole Derivative1695

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole, and how can trifluoroacetic acid (TFA) influence the reaction yield?

  • Methodology : Cyclocondensation of azetidine precursors with nitrile oxides or oxime derivatives under controlled acidic conditions is a common approach. TFA is often used as a catalyst or counterion stabilizer due to its strong acidity, which facilitates protonation of intermediates. However, excess TFA may lead to byproducts via over-protonation or esterification side reactions. Monitor reaction pH and stoichiometry using titration or NMR spectroscopy to optimize yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and TFA-containing mobile phases to assess purity. TFA enhances peak resolution for charged species .
  • Spectroscopy : Confirm the azetidine-oxazole core via 1^1H/13^{13}C NMR (e.g., δ ~3.5–4.5 ppm for azetidine protons) and IR (C=N stretch at ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are critical when handling trifluoroacetic acid in synthesis?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. TFA is corrosive and may release toxic fumes upon heating.
  • Neutralize waste with sodium bicarbonate before disposal. Refer to GHS hazard codes for acute toxicity (Category 4) and skin/eye irritation .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved in pharmacological studies?

  • Analysis Framework :

  • Dose-Response Curves : Compare EC50_{50} values across assays to identify non-linear effects.
  • Assay Conditions : Variability in solvent (e.g., DMSO vs. aqueous buffers) or pH may alter compound stability. Validate solubility and stability via LC-MS before testing .
  • Target Selectivity : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions with proteins like kinases or GPCRs, which may explain contradictory results .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Design :

  • Compartmental Analysis : Use radiolabeled 14^{14}C-tracers to track degradation in soil/water systems under aerobic/anaerobic conditions .
  • Degradation Pathways : Employ LC-QTOF-MS to identify metabolites. For example, TFA’s strong electron-withdrawing effect may stabilize oxazole rings against hydrolysis .

Q. How does the azetidine-oxazole core influence metabolic stability in vivo?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. The azetidine ring’s rigidity may reduce CYP450-mediated oxidation compared to flexible analogs.
  • Stability in Plasma : Monitor degradation over 24 hours; TFA counterions may enhance solubility but accelerate esterase-mediated hydrolysis .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Optimization :

  • Crystallization Control : Use anti-solvent crystallization (e.g., water/ethanol) with controlled cooling rates to ensure consistent polymorph formation.
  • Quality Metrics : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

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